molecular formula C8H4BF4NO2 B11874916 (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B11874916
M. Wt: 232.93 g/mol
InChI Key: DBQYWDIDRLYABN-UHFFFAOYSA-N
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Description

(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano, fluoro, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-2-fluoro-4-(trifluoromethyl)benzene.

    Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.

Scientific Research Applications

(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The cyano, fluoro, and trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid can be compared with other similar compounds, such as:

The unique combination of cyano, fluoro, and trifluoromethyl groups in this compound imparts distinct chemical properties, making it more versatile and valuable for various applications compared to its analogs.

Properties

Molecular Formula

C8H4BF4NO2

Molecular Weight

232.93 g/mol

IUPAC Name

[3-cyano-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H4BF4NO2/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-2,15-16H

InChI Key

DBQYWDIDRLYABN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)C#N)F)(O)O

Origin of Product

United States

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